BE“GH@ Methodological & Application

Check Availability & Pricing

Commercial Sources and Application Notes for
Lateritin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lateritin

Cat. No.: B1674538
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Introduction

Lateritin is a naturally occurring cyclic depsipeptide with recognized biological activities,
including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and potent anti-
cancer properties. The specific stereoisomer, (3R,6R)-Lateritin, also known as (3R,6R)-
Bassiatin, has garnered significant interest for its apoptosis-inducing capabilities in various
cancer cell lines. This document provides a comprehensive overview of commercial sources for
purchasing Lateritin and detailed application notes and protocols for its use in research and
drug development settings.

Commercial Availability

Lateritin and its stereoisomers are available from several commercial suppliers catering to the
research community. When purchasing, it is crucial to verify the specific stereoisomer being
offered, as the biological activity can be stereospecific.

Table 1: Commercial Suppliers of Lateritin
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. Product .
Supplier CAS Number Purity Notes
Name(s)
- General research
Smolecule Lateritin 65454-13-9 >98%

grade.

Marketed as an

ACAT inhibitor.

Notes indicate
(3S,6R)-Lateritin ~ 65454-13-9 High Purity the (3R,6R)-

stereoisomer

Adipogen Life
Sciences

possesses anti-

cancer activity.

Distributor for
Biomol (3S,6R)-Lateritin 65454-13-9 High Purity Adipogen Life
Sciences.

Research
(3S,6R)-Lateritin 65454-13-9 Not Specified guantities
available.

United States

Biological

Application Notes: Anti-Cancer Activity of (3R,6R)-
Lateritin

The (3R,6R)-sterecisomer of Lateritin has demonstrated significant anti-cancer effects,
particularly in estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action
involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling
pathways.

Mechanism of Action

(3R,6R)-Lateritin exhibits anti-cancer activity primarily through the induction of apoptosis. In
MCF-7 human breast cancer cells, it has been shown to activate the ERK1/2 and Akt signaling
pathways, which are paradoxically known as pro-survival pathways. However, in the context of
(3R,6R)-Lateritin treatment, sustained activation of ERK1/2 has been linked to the induction of
apoptosis[1]. The compound also demonstrates anti-estrogenic properties by competing with
estradiol for binding to the estrogen receptor alpha (ERa), leading to the downregulation of
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ERa and its target genes, such as cyclin D1[1][2]. This results in cell cycle arrest at the GO/G1
and G2/M phases|[3][4].

Quantitative Data: Cytotoxicity and ACAT Inhibition

The following tables summarize the quantitative data available for Lateritin's biological
activities.

Table 2: IC50 Value for ACAT Inhibition

Enzyme Source IC50 Reference

Rat Liver Microsomes 5.7 uM [2]

Table 3: Cytotoxicity of (3R,6R)-Lateritin in Breast Cancer Cell Lines

. Receptor Treatment
Cell Line . Effect Reference
Status Concentration
Significant
ER+, PR+, o
MCF-7 37.5 uM cytotoxicity and [31141[5]
HER2+

cell cycle arrest

Less cytotoxic

MDA-MB-231 ER-, PR-, HER2-  37.5uM effect compared [31[5]
to MCF-7
ER-, PR-, N Cytotoxic effect
SK-BR-3 Not specified [31[5]
HER2+ observed
Lower
Normal Breast cytotoxicity
SVCT o 37.5 uM [31[4]
Epithelial compared to

cancer cell lines

Note: A study mentioned the use of 15 different concentrations to determine cytotoxicity, but the
specific IC50 values were not provided in the abstract[3][4]. The 37.5 uM concentration was
used for subsequent cell cycle analysis.
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Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of (3R,6R)-
Lateritin on breast cancer cell lines[5].

Materials:
(3R,6R)-Lateritin

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a normal breast epithelial
cell line (e.g., SVCT)

DMEM or appropriate cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO
Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 2 x 104 cells/well in 100 pL of complete medium
and incubate for 24 hours at 37°C in a 5% CO:2 incubator.

o Prepare serial dilutions of (3R,6R)-Lateritin in culture medium to achieve the desired final
concentrations.

o After 24 hours, remove the medium from the wells and add 100 pL of the medium containing
different concentrations of (3R,6R)-Lateritin. Include a vehicle control (e.g., DMSO) and a
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no-treatment control.

 Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

» At the end of the incubation period, add 10 pL of MTT solution to each well and incubate for
4 hours at 37°C.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control wells.

Protocol 2: Apoptosis Analysis by Flow Cytometry
(Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and can be applied to cells treated
with (3R,6R)-Lateritin.

Materials:

Cells treated with (3R,6R)-Lateritin as described in Protocol 1.

Annexin V-FITC Apoptosis Detection Kit

Propidium lodide (PI)

Binding Buffer

Flow cytometer
Procedure:

o Culture and treat cells with (3R,6R)-Lateritin at the desired concentration and for the
appropriate duration.

o Harvest the cells by trypsinization and collect them by centrifugation.
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» Wash the cells twice with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of PI.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of ERK and Akt
Phosphorylation

This protocol is based on the findings that (3R,6R)-Lateritin activates the ERK1/2 and Akt
pathways[1].

Materials:

o Cells treated with (3R,6R)-Lateritin.

o RIPA buffer with protease and phosphatase inhibitors.
o BCA Protein Assay Kit.

o SDS-PAGE gels.

e PVDF membrane.

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST).

e Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-
Akt, and a loading control (e.g., anti-B-actin).

o HRP-conjugated secondary antibodies.
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o ECL Western Blotting Substrate.

e Chemiluminescence imaging system.

Procedure:

o Treat cells with (3R,6R)-Lateritin for the desired time points.

e Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
e Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again with TBST.

e Add ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

o Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.

Visualizations
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Caption: Signaling pathway of (3R,6R)-Lateritin in MCF-7 cells.
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Caption: Experimental workflow for the MTT cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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